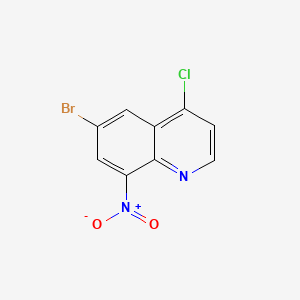
6-Bromo-4-chloro-8-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-4-chloro-8-nitroquinoline” is a chemical compound with the linear formula C9H4BrClN2O2 . It has a molecular weight of 287.5 and is a solid in physical form . The compound has a melting point of 182 - 183 .
Synthesis Analysis
The synthesis of “6-Bromo-4-chloro-8-nitroquinoline” involves several steps. In one method, it was slowly neutralized with solid potassium carbonate and the resulting solids were collected by filtration and washed with water . After drying in air, “6-bromo-4-chloro-quinoline” was isolated as a light yellow solid .
Molecular Structure Analysis
The molecular structure of “6-Bromo-4-chloro-8-nitroquinoline” is represented by the InChI code 1S/C9H4BrClN2O2/c10-5-3-6-7(11)1-2-12-9(6)8(4-5)13(14)15/h1-4H . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
The chemical reactions involving “6-Bromo-4-chloro-8-nitroquinoline” are complex and varied. Quinoline-based structures, such as this compound, are often used in synthetic organic chemistry due to their versatile applications . They play a major role in the field of medicinal chemistry .
Physical And Chemical Properties Analysis
“6-Bromo-4-chloro-8-nitroquinoline” is a solid compound with a melting point of 182 - 183 . It has a molecular weight of 287.5 and its linear formula is C9H4BrClN2O2 .
Aplicaciones Científicas De Investigación
Antifungal Activity:
- 6-Bromo-4-chloro-8-nitroquinoline has been explored for its potential antifungal properties. Gershon, Clarke, and Gershon (1996) investigated derivatives of this compound, including 6-Bromo-3-chloro-8-quinolinol, and found them effective against various fungi like Aspergillus niger and Myrothecium verrucaria. These compounds showed inhibitory effects at low concentrations, suggesting their potential as fungicides (Gershon, Clarke, & Gershon, 1996).
Synthesis of Inhibitors:
- Lei et al. (2015) identified 6-Bromo-4-chloro-8-nitroquinoline as an important intermediate in synthesizing PI3K/mTOR inhibitors, which are significant in cancer therapy. This compound was used in creating complex inhibitors, underscoring its role in medicinal chemistry and drug development (Lei et al., 2015).
Synthetic Methodology:
- The compound also plays a role in synthetic chemistry. For example, Mosher, Yanko, and Whitmore (2003) discussed its use in creating different nitroquinoline derivatives. This application highlights its importance as a building block in organic synthesis (Mosher, Yanko, & Whitmore, 2003).
Potential Prodrug Systems:
- Couch et al. (2008) explored the use of nitroquinoline derivatives, potentially including 6-Bromo-4-chloro-8-nitroquinoline, as prodrug systems for bioreductive activation. This research emphasizes its role in developing novel therapeutic agents (Couch, Burke, Knox, & Moody, 2008).
Photolabile Protecting Group:
- Fedoryak and Dore (2002) studied brominated hydroxyquinolines, like 6-Bromo-4-chloro-8-nitroquinoline, for their use as photolabile protecting groups in the synthesis of biologically active molecules. This application is crucial in the field of photochemistry and drug delivery (Fedoryak & Dore, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-4-chloro-8-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-3-6-7(11)1-2-12-9(6)8(4-5)13(14)15/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMMTCBPDKAEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670614 |
Source


|
| Record name | 6-Bromo-4-chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-8-nitroquinoline | |
CAS RN |
1198475-38-5 |
Source


|
| Record name | 6-Bromo-4-chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

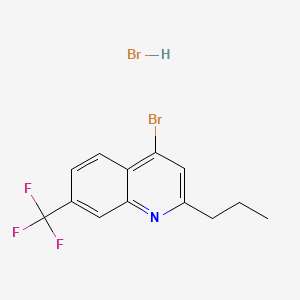
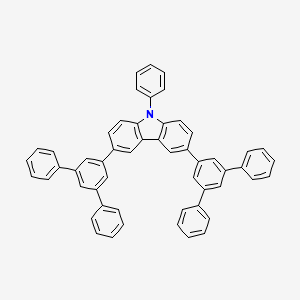
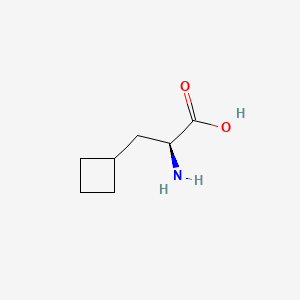
![Copper;tetrasodium;24-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]sulfamoyl]-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,34-trisulfonate](/img/structure/B598529.png)
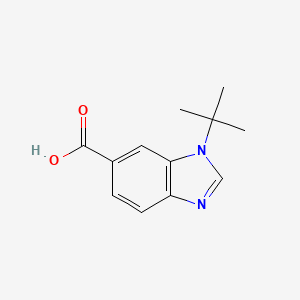
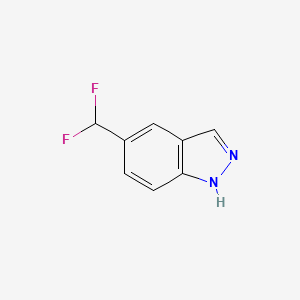
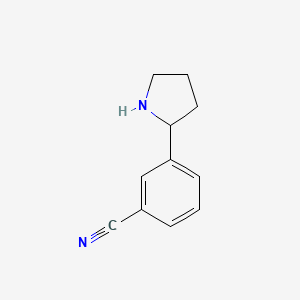
![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)
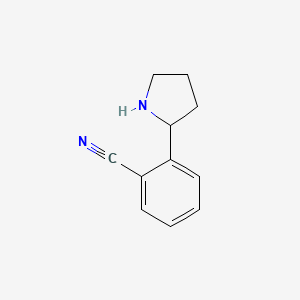
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)
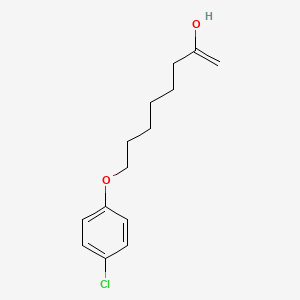
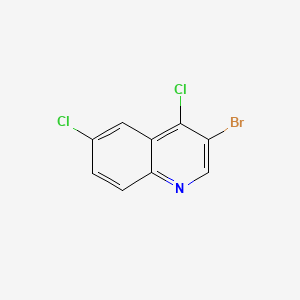
![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)
![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)